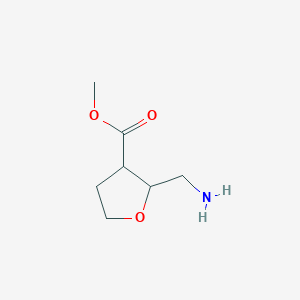![molecular formula C23H24BrFN4OS B2717532 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189731-82-5](/img/structure/B2717532.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrFN4OS and its molecular weight is 503.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
New Spiropiperidines as Potent and Selective Non-Peptide Tachykinin NK2 Receptor Antagonists
Research into spiropiperidines, compounds structurally related to the chemical , has demonstrated significant potential in the development of new therapeutic agents targeting the tachykinin NK2 receptor. Such compounds have shown potent antagonist activity in guinea pig trachea, indicating a potential application in treating bronchoconstriction and other respiratory conditions without significant side effects related to NK1 receptor interaction. The studies suggest a meticulous approach to structural modification can enhance receptor binding affinity and selectivity, crucial for therapeutic efficacy and safety (Smith et al., 1995).
Monofluorinated Spirocycles in Multicomponent Reactions
The synthesis of monofluorinated bis-heterocyclic spirocycles through one-pot multicomponent reactions highlights the compound's relevance in creating functionally diverse molecular frameworks. This approach demonstrates the compound's versatility in organic synthesis, enabling the generation of novel structures with potential biological activity. The efficiency of this method, coupled with the absence of additional catalysts, underscores its utility in the rapid synthesis of complex molecules for further biological evaluation (Liu et al., 2022).
High-Affinity Non-Peptide Agonists for the ORL1 Receptor
The development of high-affinity ligands for the human ORL1 receptor, involving triazaspirodecanone structures, signifies another application area. These compounds have shown promising selectivity and agonist activity in biochemical assays, indicating potential therapeutic applications in treating disorders related to the ORL1 receptor. The research provides a foundation for the exploration of non-peptide agonists with improved pharmacological profiles for clinical use (Röver et al., 2000).
Antipsychotic Potential of Triazaspirodecanone Derivatives
Investigations into triazaspirodecanone derivatives have revealed their potential as antipsychotic agents. The specific activities of these compounds in behavioral and biochemical pharmacological test models suggest a promising avenue for developing new treatments for psychiatric disorders. The research highlights the importance of structural modifications for achieving the desired pharmacological profile, with a focus on minimizing neurological side effects (Wise et al., 1985).
Tyrosinase Inhibition by Triazole-Based Derivatives
A study on triazole-based compounds, including structures similar to the compound , has shown significant inhibitory activity against mushroom tyrosinase. This suggests a potential application in designing new drugs against melanogenesis, which is a critical factor in conditions like hyperpigmentation. The combination of synthetic chemistry and molecular docking studies in this research offers a comprehensive approach to identifying and optimizing novel tyrosinase inhibitors (Hassan et al., 2022).
特性
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-5-17(24)6-4-16)22(28-23)31-15-20(30)26-19-9-7-18(25)8-10-19/h3-10H,2,11-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHPMVXHIZAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

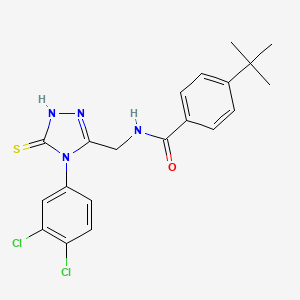
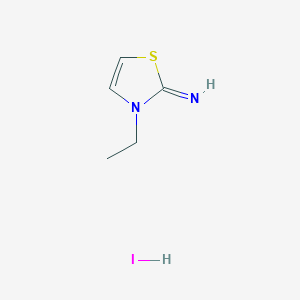

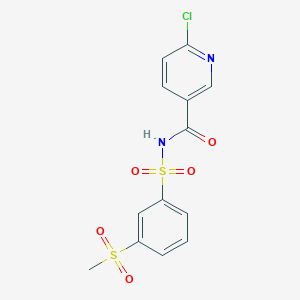

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)
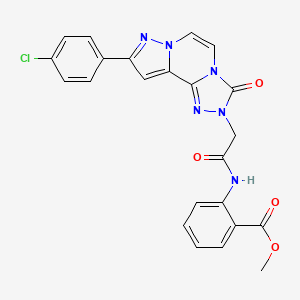
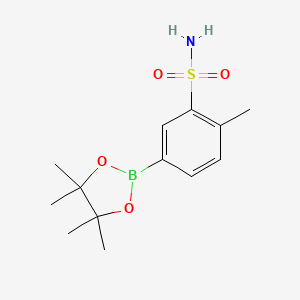
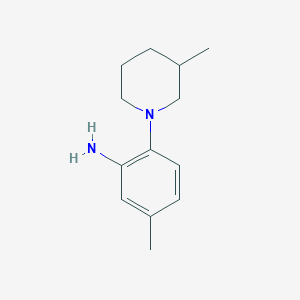

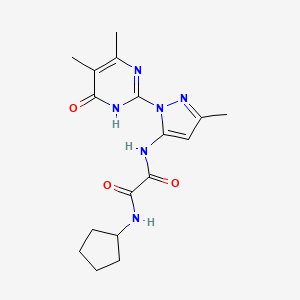
![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
